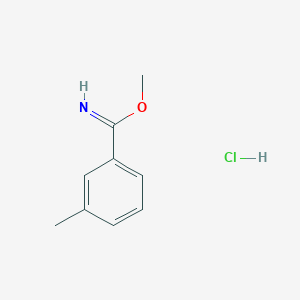
Methyl 3-methylbenzenecarboximidate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylbenzenecarboximidate;hydrochloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure and reactivity, making it a valuable compound for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylbenzenecarboximidate;hydrochloride typically involves the reaction of 3-methylbenzonitrile with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methylbenzenecarboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted imidates. These products are valuable intermediates in the synthesis of more complex organic compounds .
Aplicaciones Científicas De Investigación
Methyl 3-methylbenzenecarboximidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 3-methylbenzenecarboximidate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The pathways involved in these reactions are often complex and depend on the specific context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 3-methylbenzenecarboximidate;hydrochloride include:
- Ethyl 3-methylbenzenecarboximidate;hydrochloride
- Methyl benzenecarboximidate;hydrochloride
- Methyl 4-methylbenzenecarboximidate;hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
39739-51-0 |
|---|---|
Fórmula molecular |
C9H12ClNO |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
methyl 3-methylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-4-3-5-8(6-7)9(10)11-2;/h3-6,10H,1-2H3;1H |
Clave InChI |
KPHLBFRLSPSRJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


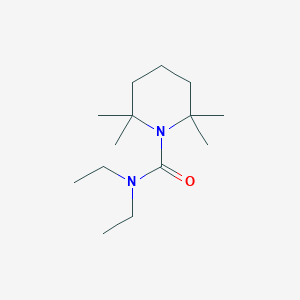
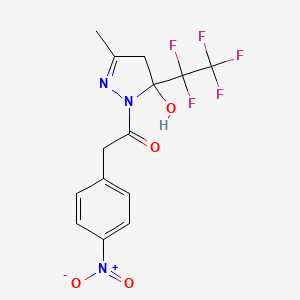


![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)

![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
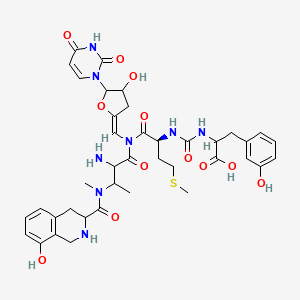
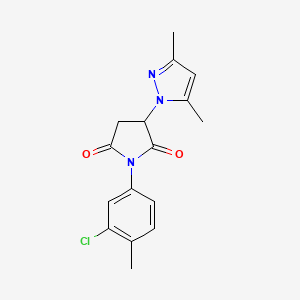
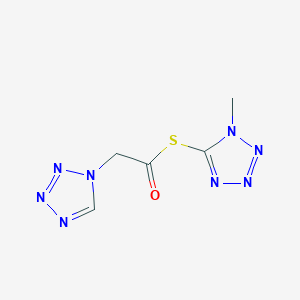
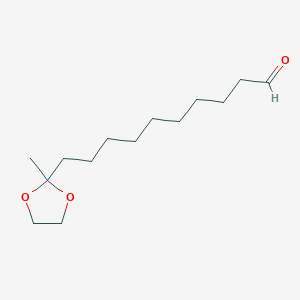
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
